molecular formula C9H19N3O B7918708 N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7918708
M. Wt: 185.27 g/mol
InChI Key: YYCCNUIYJJPHND-VIFPVBQESA-N
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Description

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide (CAS: 1354017-54-1) is a chiral piperidine derivative featuring a 2-aminoethyl substituent at the nitrogen atom of the piperidine ring and an acetamide group at the 3-position. Its molecular weight is 227.35 g/mol, and its stereochemistry is specified as (S)-configuration at the chiral center .

Properties

IUPAC Name

N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8(13)11-9-3-2-5-12(7-9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCCNUIYJJPHND-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide can be achieved through several methods. One common approach involves the reaction of piperidine derivatives with acetic anhydride in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 6-8 hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Acetylation Reactions

The primary amine group on the aminoethyl side chain undergoes acetylation under mild basic conditions. This reaction is typically performed using acetic anhydride or acetyl chloride as the acetylating agent:

Reaction:
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide+Ac2ON-[(S)-1-(2-Acetamido-ethyl)-piperidin-3-yl]-acetamide\text{this compound} + \text{Ac}_2\text{O} \rightarrow \text{N-[(S)-1-(2-Acetamido-ethyl)-piperidin-3-yl]-acetamide}

Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Catalyst: Triethylamine (TEA) or pyridine

Yield: ~75–85%

Alkylation Reactions

The primary amine participates in nucleophilic substitution reactions with alkyl halides (e.g., methyl iodide, benzyl bromide):

Reaction:
This compound+R-XN-[(S)-1-(2-(Alkylamino)-ethyl)-piperidin-3-yl]-acetamide\text{this compound} + \text{R-X} \rightarrow \text{N-[(S)-1-(2-(Alkylamino)-ethyl)-piperidin-3-yl]-acetamide}

Conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 50–80°C

  • Base: Potassium carbonate (K2_2CO3_3)

Notable Products:

  • Methyl derivative: Used in receptor-binding studies

  • Benzyl derivative: Enhances lipophilicity for blood-brain barrier penetration

Oxidation Reactions

The primary amine is susceptible to oxidation, forming nitro or imine intermediates depending on the reagent:

Oxidizing Agent Product Conditions Application
H2_2O2_2N-Oxide derivativeRT, aqueous ethanolProdrug synthesis
KMnO4_4Carboxylic acid (via C-N bond cleavage)Acidic, 60°CMetabolic pathway studies

Mechanistic Insight:
Oxidation with H2_2O2_2 preserves the piperidine ring, while KMnO4_4 cleaves the C-N bond adjacent to the amine, yielding a carboxylic acid.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis:
This compound+HCl(S)-1-(2-Amino-ethyl)-piperidin-3-amine+Acetic acid\text{this compound} + \text{HCl} \rightarrow \text{(S)-1-(2-Amino-ethyl)-piperidin-3-amine} + \text{Acetic acid}

Basic Hydrolysis:
This compound+NaOH(S)-1-(2-Amino-ethyl)-piperidin-3-amine+Sodium acetate\text{this compound} + \text{NaOH} \rightarrow \text{(S)-1-(2-Amino-ethyl)-piperidin-3-amine} + \text{Sodium acetate}

Conditions:

  • Acidic: 6M HCl, reflux, 6–8 hours

  • Basic: 2M NaOH, 80°C, 4–6 hours
    Yield: 60–70% for both pathways

Nucleophilic Substitution

The piperidine nitrogen can act as a nucleophile in reactions with electrophiles such as chloroacetyl chloride:

Reaction:
This compound+ClCH2COClN-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-chloroacetyl-acetamide\text{this compound} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-chloroacetyl-acetamide}

Conditions:

  • Solvent: THF, 0°C

  • Base: TEA
    Application: Intermediate for peptide-mimetic drugs

Reductive Amination

The primary amine reacts with aldehydes or ketones in reductive amination to form secondary amines:

Reaction with Formaldehyde:
This compound+HCHONaBH4N-[(S)-1-(2-(Methylamino)-ethyl)-piperidin-3-yl]-acetamide\text{this compound} + \text{HCHO} \xrightarrow{\text{NaBH}_4} \text{N-[(S)-1-(2-(Methylamino)-ethyl)-piperidin-3-yl]-acetamide}

Yield: ~80%

Complexation with Metal Ions

The amine and acetamide groups coordinate with transition metals like Cu(II) and Zn(II):

Example:
This compound+CuSO4Cu(II)-Amide Complex\text{this compound} + \text{CuSO}_4 \rightarrow \text{Cu(II)-Amide Complex}

Applications:

  • Catalysis in asymmetric synthesis

  • Antimicrobial agents

Scientific Research Applications

Chemistry

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide serves as a building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile compound in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential role as a ligand in receptor binding studies. Its ability to interact with specific receptors suggests possible applications in drug development targeting various biological pathways.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation.
  • Neurological Disorders : Research is ongoing to assess its effectiveness in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing new materials with specific characteristics tailored to industry needs.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy across different applications:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 μg/mL0.5 μg/mL
Escherichia coli0.5 μg/mL1.0 μg/mL
Pseudomonas aeruginosa1.0 μg/mL2.0 μg/mL

These results indicate strong bactericidal activity against common bacterial pathogens, suggesting its potential as an antimicrobial agent.

Antiviral Activity

In another study focused on antiviral applications, compounds similar to this compound were evaluated for their ability to inhibit viral replication, particularly against flaviviruses such as Zika and dengue virus. These compounds demonstrated significant inhibitory effects on viral proteases critical for viral replication processes .

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(piperidin-3-yl)acetamide (S16)
  • Structure: Retains the piperidin-3-yl and acetamide core but substitutes the aminoethyl group with a dichloro-oxopyridazinyl moiety.
  • Activity : Reported as a first-in-class inhibitor of the PRMT5-substrate adaptor interaction, highlighting its role in epigenetic regulation .
  • Key Difference: The dichloro-oxopyridazinyl group introduces electron-withdrawing effects, likely enhancing target specificity compared to the hydrophilic aminoethyl group in the target compound.
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (Compound 21)
  • Structure: Features a 1-ethylpiperidin-3-yl group and a hydroxyimino substituent on the acetamide.
  • Synthesis : Synthesized via two methods with yields of 68–72%, characterized by NMR and HRMS .
  • Key Difference: The ethyl group and hydroxyimino moiety may alter lipophilicity and metabolic stability compared to the aminoethyl substituent in the target compound.
N-Substituted-2"-[(Phenylsulfonyl)(piperidin-1-yl)amino]acetamide Derivatives (7a-k)
  • Structure : Piperidine ring modified with a sulfonamide group and aryl/aralkyl substitutions on the acetamide.
  • Key Difference: The sulfonamide group introduces steric bulk and polarity, contrasting with the compact aminoethyl group in the target compound.
N-((1-(3-Fluoro-5-hydroxybenzoyl)piperidin-3-yl)methyl)-N-methyl-2-(methyl(phenyl)amino)acetamide (H1)
  • Structure: Contains a benzoyl group and methyl(phenyl)amino substituents, synthesized via HATU-mediated coupling .
  • Key Difference: The complex substituents likely enhance target affinity but reduce synthetic accessibility compared to the simpler aminoethyl group.

Biological Activity

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a piperidine ring with an acetamide group and an aminoethyl side chain. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2O, featuring a chiral center that contributes to its stereochemical properties. The compound is characterized by the following structural features:

FeatureDescription
Piperidine Ring A six-membered ring containing one nitrogen atom
Acetamide Group Provides polar characteristics enhancing solubility
Aminoethyl Side Chain Contributes to biological activity through receptor interactions

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Research indicates that it may modulate the activity of various receptors and enzymes, leading to physiological effects relevant in neurological disorders and other conditions. The compound has been shown to act as an inhibitor or activator depending on the target, influencing several biochemical pathways.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus 0.0048
Escherichia coli 0.0195
Bacillus mycoides 0.0098
Candida albicans 0.039

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Neurological Applications

This compound has been investigated for its potential therapeutic effects in treating neurological disorders such as depression, schizophrenia, and Alzheimer's disease. Its ability to influence cognitive processes and memory enhancement has garnered attention, with some studies indicating that it may exhibit analgesic properties superior to existing treatments like sumatriptan .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of this compound:

  • Analgesic Activity : A study demonstrated that derivatives of this compound showed increased analgesic effects compared to traditional pain relief medications, suggesting a promising avenue for pain management therapies .
  • Cognitive Enhancement : Research involving animal models indicated that administration of this compound led to improved memory retention and cognitive function, supporting its potential use in treating cognitive decline associated with aging .

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